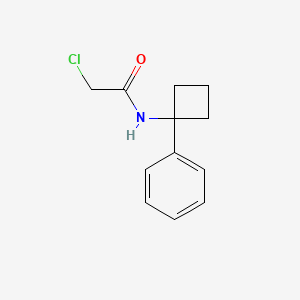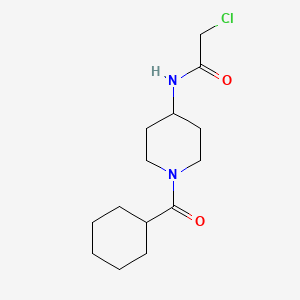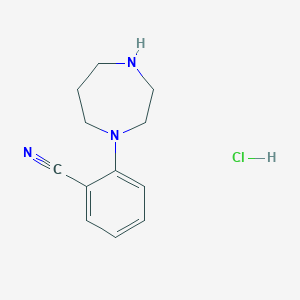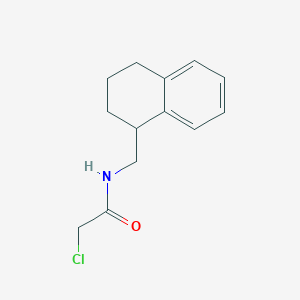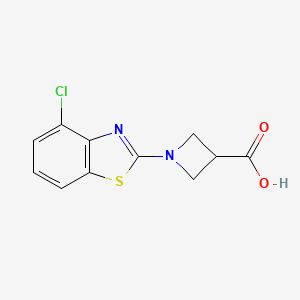
1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free condition .
Molecular Structure Analysis
The molecular structure of “1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” consists of a benzothiazole ring attached to an azetidine ring via a carbon atom. The benzothiazole ring is substituted at the 4-position with a chlorine atom.
Chemical Reactions Analysis
Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
Microwave-Assisted Synthesis : A study by Mistry and Desai (2006) discusses the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of 1-(4-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid. These compounds were evaluated for their antibacterial and antifungal activities against various pathogens (Mistry & Desai, 2006).
Synthesis and Antimicrobial Study : Gandhi et al. (2020) conducted a study on the synthesis of novel derivatives from 1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-dione. These compounds exhibited significant antimicrobial activities against various bacterial and fungal strains (Gandhi et al., 2020).
Biological Activity of N-Substituted Azetidinones : Chavan and Pai (2007) explored the biological activity of N-substituted-3-chloro-2-azetidinones. Their research highlighted moderate antibacterial activity against multiple microorganisms and showcased the potential of these compounds in pharmacological applications (Chavan & Pai, 2007).
Synthesis and Structural Analysis
- Synthesis of Novel Pyridine Derivatives : Patel et al. (2011) investigated the synthesis of new pyridine derivatives incorporating 1-(4-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid. They conducted in-depth spectral studies to establish the structures of these compounds (Patel, Agravat, & Shaikh, 2011).
Application in Synthesis of Antimicrobial Agents
- Antimicrobial Activity of New Compounds : Shukla and Srivastava (2008) synthesized new 5-[2-(1,2,3-benzotriazole)-1-yl-methyl]-arylidene hydrazino-l,3,4-thiadiazoles and 5-[2-{(1,2,3-benzotriazole)-l-yl-methyl}-1'-(4'-substituted aryl-3'-chloro-2'-oxo-azetidine]-amino-l,3,4-thiadiazoles. These compounds demonstrated notable antifungal and antibacterial activities, suggesting their potential as antimicrobial agents (Shukla & Srivastava, 2008).
Orientations Futures
The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The findings of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
Propriétés
IUPAC Name |
1-(4-chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-7-2-1-3-8-9(7)13-11(17-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPBSZXYIFIAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B1424890.png)
![1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1424891.png)

![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1424893.png)
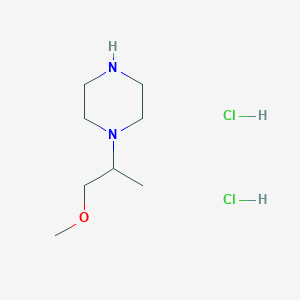
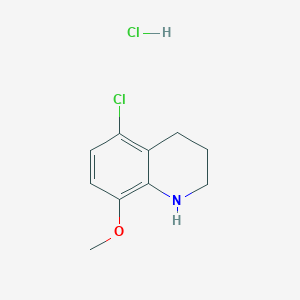
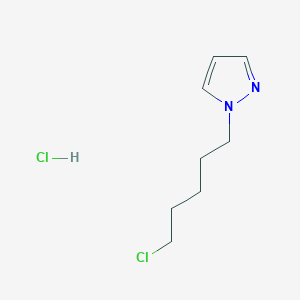
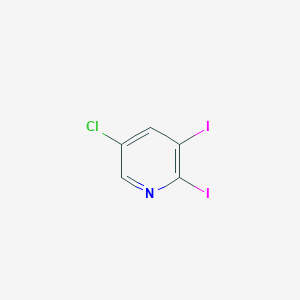
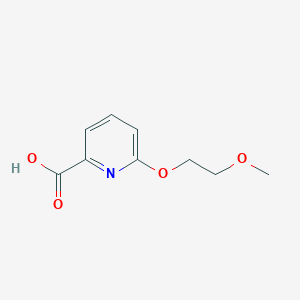
![2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride](/img/structure/B1424907.png)
